![molecular formula C12H13N5O B14588334 Pyrrolo[2,3-b]indole, 1-acetyl-3a-azido-1,2,3,3a,8,8a-hexahydro- CAS No. 61186-47-8](/img/structure/B14588334.png)
Pyrrolo[2,3-b]indole, 1-acetyl-3a-azido-1,2,3,3a,8,8a-hexahydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolo[2,3-b]indole, 1-acetyl-3a-azido-1,2,3,3a,8,8a-hexahydro-: is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology . This compound is particularly interesting due to its unique structure, which includes an azido group and a hexahydro-pyrroloindole core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolo[2,3-b]indole, 1-acetyl-3a-azido-1,2,3,3a,8,8a-hexahydro- typically involves the reaction of tryptophols and Nα-acetyltryptamines with iodine azide. For instance, the reaction of 2-methyltryptophol with iodine azide yields 3a-azido-8a-methyl-3,3a,8,8a-tetrahydro-2H-furo[2,3-b]indole, which can isomerize to 2-azidomethyltryptophol in acetic acid at room temperature . Similarly, Nα-acetyl-2-methyltryptamine can produce 1-acetyl-3a-azido-8a-methyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned reaction conditions. The process would likely be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and reagent concentrations.
Analyse Des Réactions Chimiques
Types of Reactions: Pyrrolo[2,3-b]indole, 1-acetyl-3a-azido-1,2,3,3a,8,8a-hexahydro- undergoes various chemical reactions, including nucleophilic substitution and cyclization. For example, the reaction with iodine azide is a nucleophilic substitution that introduces the azido group .
Common Reagents and Conditions:
Iodine azide: Used for introducing the azido group.
Acetic acid: Used as a solvent and for isomerization reactions.
2-methyltryptophol and Nα-acetyl-2-methyltryptamine: Starting materials for the synthesis.
Major Products:
- 3a-azido-8a-methyl-3,3a,8,8a-tetrahydro-2H-furo[2,3-b]indole
- 2-azidomethyltryptophol
- 1-acetyl-3a-azido-8a-methyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole
Applications De Recherche Scientifique
Chemistry: This compound is used in the synthesis of various indole derivatives, which are prevalent in natural products and drugs . Indoles are known for their biological activity and are used in the development of pharmaceuticals.
Biology and Medicine: Indole derivatives, including Pyrrolo[2,3-b]indole compounds, have shown potential in treating cancer, microbial infections, and other disorders . Their unique structure allows them to interact with biological targets effectively.
Industry: In the industrial sector, these compounds are used in the synthesis of advanced materials and as intermediates in the production of pharmaceuticals and agrochemicals .
Mécanisme D'action
The mechanism of action of Pyrrolo[2,3-b]indole, 1-acetyl-3a-azido-1,2,3,3a,8,8a-hexahydro- involves its interaction with molecular targets in biological systems. The azido group can participate in click chemistry reactions, making it useful for bioconjugation and labeling studies . The indole core can interact with various enzymes and receptors, influencing cellular pathways and biological processes .
Comparaison Avec Des Composés Similaires
- 3a-azido-3,3a,8,8a-tetrahydro-2H-furo[2,3-b]indole
- 2-azidomethyltryptophol
- Nα-acetyl-2-azidomethyltryptamine
Uniqueness: Pyrrolo[2,3-b]indole, 1-acetyl-3a-azido-1,2,3,3a,8,8a-hexahydro- is unique due to its specific combination of an azido group and a hexahydro-pyrroloindole core. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various scientific and industrial applications .
Propriétés
Numéro CAS |
61186-47-8 |
|---|---|
Formule moléculaire |
C12H13N5O |
Poids moléculaire |
243.26 g/mol |
Nom IUPAC |
1-(8b-azido-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-3-yl)ethanone |
InChI |
InChI=1S/C12H13N5O/c1-8(18)17-7-6-12(15-16-13)9-4-2-3-5-10(9)14-11(12)17/h2-5,11,14H,6-7H2,1H3 |
Clé InChI |
LXOBHJQLYCBLDO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1CCC2(C1NC3=CC=CC=C32)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



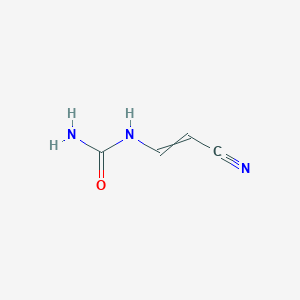


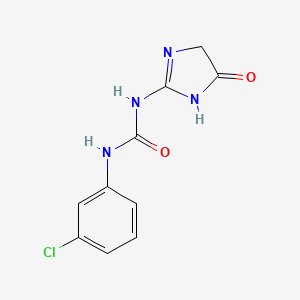
![Cyclopent[e]-1,3-oxazin-4(5H)-one, 6,7-dihydro-2-(4-methoxyphenyl)-](/img/structure/B14588272.png)
![3,3'-[(E)-Diazenediyl]bis(3-methyl-2-methylidenebutanoic acid)](/img/structure/B14588277.png)
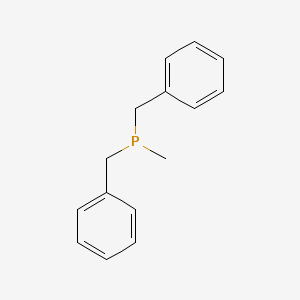

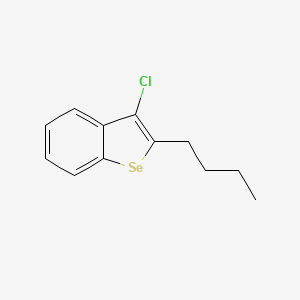
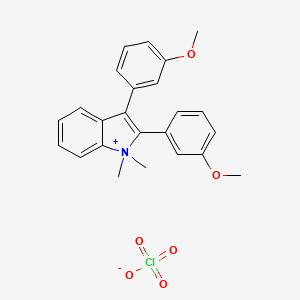

![4-[(2,3-Dimethylphenyl)methyl]-2,5-dimethylpyridine](/img/structure/B14588326.png)
![N'-[(2-Chlorophenyl)methyl]-N-(2-hydroxyethyl)-N-methylthiourea](/img/structure/B14588333.png)
